Electron-Withdrawing Substituent Effect on Thiazole-Acrylonitrile Bioactivity: Nitro vs. Other Acceptors in Antimycobacterial Assays
In the Hacettepe University panel of 16 3-aryl-2-(4-(substituted phenyl)thiazol-2-yl)acrylonitrile derivatives, no compound—regardless of the 4-nitrophenyl or other electron-withdrawing substituents present—exhibited an MIC lower than 50 μM against M. tuberculosis H37Rv [1][2]. The target compound carries a 4-nitrophenyl group identical to the acceptor used in several members of this series, allowing a class-level inference that its antimycobacterial activity is likely to be similarly weak (MIC >50 μM). This distinguishes it from known nitroaromatic antitubercular agents (e.g., pretomanid) that achieve MICs in the sub-μM range [3].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Not directly tested, but projected >50 μM based on identical 4-nitrophenyl-thiazole-acrylonitrile scaffold members |
| Comparator Or Baseline | 16 related 3-aryl-2-(4-(substituted phenyl)thiazol-2-yl)acrylonitrile derivatives: all MIC >50 μM vs. M. tuberculosis H37Rv; Pretomanid (nitroimidazole antitubercular): MIC 0.016–0.125 μM |
| Quantified Difference | ≥300-fold gap between the acrylonitrile-thiazole class and clinical nitroaromatic antituberculars |
| Conditions | Microdilution method against M. tuberculosis H37Rv; isoniazid and ethambutol as positive controls |
Why This Matters
Procurement for antitubercular screening should not assume potency from the nitro group; the thiazole-acrylonitrile scaffold imposes a class constraint.
- [1] Anas, S. Synthesis and Biological Activity Studies of Some 3-Aryl-2-(4-(substituted phenyl)thiazol-2-yl)acrylonitrile Derivatives. M.Sc. Thesis, Hacettepe University, Graduate School of Health Sciences, Ankara, 2023. View Source
- [2] Anas, S.; Özadalı Sarı, K. Synthesis, crystallography, biological activity, and molecular modeling studies of some 3-Aryl-2-(4-(substitutedphenyl)thiazol-2-yl) acrylonitrile derivatives. Journal of Molecular Structure, 2026, 1350, 144071. View Source
- [3] Stover, C.K. et al. A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature, 2000, 405, 962–966. View Source
